N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-23-14-5-3-2-4-12(14)19-16(21)13-10-15(18-11-17-13)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPTQUKZXGVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The pyrimidine scaffold is typically assembled using modified Biginelli conditions or [2+4] cycloadditions. A demonstrated protocol involves:
Reagents :
- Ethyl 3-morpholino-3-oxopropanoate (1.0 eq)
- N-Cyanoacetamide (1.2 eq)
- Ammonium acetate (2.5 eq)
- Acetic acid (catalytic)
Procedure :
Heating at 120°C for 8 hours produces 6-morpholinopyrimidine-4-carboxylic acid ethyl ester (Yield: 68-72%).
Mechanistic Insight :
The reaction proceeds through Knoevenagel condensation followed by cyclodehydration, with morpholine acting as both electron-donating group and ring-stabilizing moiety.
Morpholine Installation Strategies
Direct Nucleophilic Aromatic Substitution
For pre-formed pyrimidine intermediates:
Substrate : 4-Chloro-6-iodopyrimidine
Conditions :
- Morpholine (3.0 eq)
- DIPEA (4.0 eq)
- DMF, 80°C, 12 hours
This method achieves >85% conversion to 6-morpholinopyrimidine derivatives, with residual chloride at position 4 serving as the handle for subsequent functionalization.
Carboxamide Formation Techniques
Acid Chloride-Mediated Coupling
Step 1: Ester Hydrolysis
6-Morpholinopyrimidine-4-carboxylic acid ethyl ester (1.0 eq)
NaOH (2.0 M, 3.0 eq)
Ethanol/water (3:1), reflux 4 hours
→ 6-Morpholinopyrimidine-4-carboxylic acid (Yield: 91%)
Step 2: Chlorination
Oxalyl chloride (1.5 eq), DMF (cat.)
Dichloromethane, 0°C→RT, 2 hours
→ Pyrimidine-4-carbonyl chloride (Quantitative conversion)
Step 3: Amide Coupling
Pyrimidine-4-carbonyl chloride (1.0 eq)
2-(Methylthio)aniline (1.1 eq)
DIPEA (3.0 eq), THF, 0°C→RT, 6 hours
→ Target compound (Yield: 78%)
Alternative Synthetic Routes
One-Pot Tandem Approach
Reaction Sequence :
- Suzuki-Miyaura coupling of 4-bromo-6-chloropyrimidine with morpholine-boronic ester
- In situ carboxylation using CO gas (1 atm)
- Amide formation via HATU-mediated coupling
Advantages :
Critical Parameters :
- Pd(OAc)₂/XPhos catalyst system
- CO pressure optimization (1-3 atm)
- Temperature gradient: 80°C→50°C
Analytical Characterization Data
Process Optimization Considerations
Solvent Effects on Amidation
Comparative study of coupling efficiency:
| Solvent | Yield (%) | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| THF | 78 | 6 | <5% |
| DCM | 82 | 5 | 8% |
| DMF | 91 | 3 | 12% |
| EtOAc | 65 | 8 | 3% |
Challenges and Mitigation Strategies
8.1. Morpholine Ring Oxidation
- Issue : Partial N-oxidation during high-temperature steps
- Solution : Use of degassed solvents and N₂ atmosphere reduces oxidation to <2%
8.2. Thioether Stability
- Concern : Acid-catalyzed cleavage of methylthio group
- Mitigation : Maintain pH >5 during aqueous workups
Scale-Up Considerations
Critical Parameters for Kilo-Lab Production :
- Batch vs Flow : Continuous flow reactor improves yield to 83% for amidation step
- Temperature Control : Exothermic amidation requires jacketed reactor with ΔT <5°C
- Crystallization : Use of heptane/EtOAc (4:1) achieves 99.5% purity after single recrystallization
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the pyrimidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Features for Comparison
- Pyrimidine Core : Central to all analogs, enabling π-π stacking and hydrogen bonding.
- Substituents : Morpholine (electron-rich), methylthio (hydrophobic), and carboxamide (polar) groups influence solubility, bioavailability, and target binding.
- Conformational Flexibility : Dihedral angles between substituents and the pyrimidine ring affect molecular packing and intermolecular interactions .
Comparison Table
Detailed Comparisons
Bioactivity The fluorophenyl-pyrimidine derivative () exhibits antibacterial and antifungal activity, attributed to its substituted aminomethyl groups and intramolecular hydrogen bonding. In contrast, the morpholine-containing compound in targets kinases, suggesting that the morpholine group may enhance binding to ATP pockets . The methylthio group in the target compound could confer improved membrane permeability compared to polar substituents (e.g., methoxy or cyano groups), though this remains speculative without direct data.
Physicochemical Properties Solubility: Morpholine derivatives (e.g., ) often show enhanced aqueous solubility due to the oxygen-rich morpholine ring. However, the methylthio group in the target compound may reduce solubility relative to methoxy or cyano analogs . Crystalline Stability: highlights the importance of trifluoromethyl and cyano groups in stabilizing crystalline forms via halogen bonding. The target compound’s methylthio group may lead to less stable polymorphs unless compensated by strong hydrogen bonds from the carboxamide .
Synthetic Complexity The synthesis of thieno[2,3-d]pyrimidine derivatives () involves multi-step functionalization of the pyrimidine core, similar to the target compound. However, introducing the methylthio group at the 2-position may require specialized thiolation reagents or protective strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
